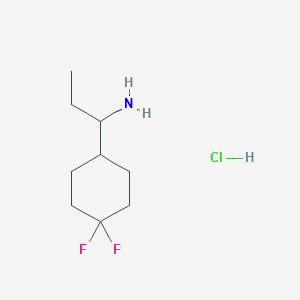

1-(4,4-Difluorocyclohexyl)propan-1-amine;hydrochloride

描述

1-(4,4-Difluorocycloclohexyl)propan-1-amine hydrochloride is a fluorinated cyclohexylamine derivative with the molecular formula C₉H₁₇ClF₂N (calculated molecular weight: 211.69 g/mol). The compound features a propan-1-amine backbone attached to a 4,4-difluorocyclohexyl group, with the amine protonated as a hydrochloride salt to enhance solubility and stability. Its structural uniqueness lies in the 4,4-difluorocyclohexyl moiety, which introduces conformational rigidity and electronic effects due to fluorine's strong electronegativity. This compound is commercially available from global suppliers (e.g., Bide Pharmatech Ltd., ChemService Inc.) for research applications, particularly in medicinal chemistry and drug discovery .

属性

IUPAC Name |

1-(4,4-difluorocyclohexyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17F2N.ClH/c1-2-8(12)7-3-5-9(10,11)6-4-7;/h7-8H,2-6,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGYVYCDTABZTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CCC(CC1)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(4,4-Difluorocyclohexyl)propan-1-amine;hydrochloride involves several stepsThe final step involves the formation of the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

化学反应分析

1-(4,4-Difluorocyclohexyl)propan-1-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

科学研究应用

Scientific Research Applications

1-(4,4-Difluorocyclohexyl)propan-1-amine;hydrochloride serves multiple roles in scientific research:

Chemistry

- Building Block for Synthesis: It is utilized as a precursor in the synthesis of more complex molecules, facilitating the development of novel compounds in medicinal chemistry.

Biology

- Biological Activity Studies: The compound is investigated for its interactions with biological systems, including enzyme inhibition and receptor binding. Its unique substitution pattern may influence its bioactivity.

Medicine

- Therapeutic Potential: Research indicates potential applications in treating neurological disorders due to its antidepressant-like effects and neuroprotective properties.

Industry

- Material Development: The compound is explored as a precursor for synthesizing agrochemicals and pharmaceuticals, contributing to advancements in material sciences.

Research has shown that this compound exhibits various biological activities:

Antidepressant Effects

Studies indicate that it may influence serotonin and norepinephrine levels in the brain, suggesting potential for treating major depressive disorder.

Neuroprotective Properties

In models of ischemic stroke, the compound demonstrated the ability to reduce neuronal apoptosis by scavenging free radicals and modulating inflammatory responses.

Data Tables

The following table summarizes the biological activities and mechanisms associated with this compound:

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antidepressant | Serotonin reuptake inhibition | |

| Neuroprotection | Antioxidant activity | |

| Enzyme inhibition | Interaction with metabolic enzymes |

Case Studies

Case Study on Antidepressant Effects:

A study involving animal models showed that administration of 1-(4,4-Difluorocyclohexyl)propan-1-amine resulted in significant reductions in depressive-like behaviors. This effect was attributed to increased serotonin levels in the synaptic cleft.

Neuroprotective Effects in Stroke Models:

In controlled experiments, the compound reduced neuronal apoptosis in ischemic stroke models. The protective effect was linked to its antioxidant properties.

Metabolic Studies:

Research indicated that this compound could inhibit specific metabolic enzymes involved in lipid metabolism, suggesting potential applications in managing metabolic syndrome.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of fluorinated amines. It has been observed that introducing difluorocyclohexyl groups enhances binding affinity to target receptors compared to non-fluorinated counterparts. This underscores the significance of fluorination in drug design.

作用机制

The mechanism of action of 1-(4,4-Difluorocyclohexyl)propan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

相似化合物的比较

(2S)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic Acid Hydrochloride

- Formula: C₉H₁₆ClF₂NO₂

- Molecular Weight : 243.68 g/mol

- Key Differences: Incorporates an amino acid backbone (propanoic acid) instead of propan-1-amine. The carboxylic acid group enhances polarity, making it suitable for peptide-based drug design. The 4,4-difluorocyclohexyl group retains conformational rigidity but alters solubility compared to the target compound .

trans-4-[(5-Iodopyridin-2-yl)oxy]cyclohexan-1-amine Hydrochloride

- Formula : C₁₁H₁₅ClIN₂O

- Molecular Weight : 388.61 g/mol

- Key Differences : Features a pyridinyloxy substituent and iodine atom, increasing molecular weight and lipophilicity. The iodine may enable applications in radiopharmaceuticals or as a heavy atom in crystallography. The cyclohexylamine core is retained but modified with a heteroaromatic group .

Aryl-Substituted Propanamine Hydrochlorides

1-(2-Fluorophenyl)propan-1-amine Hydrochloride

- Formula : C₉H₁₃ClFN

- Molecular Weight : 189.66 g/mol

- Key Differences: Replaces the difluorocyclohexyl group with a monofluorophenyl ring. The lower molecular weight (vs. 211.69 g/mol) may improve membrane permeability .

(1R)-1-(3,4-Dichlorophenyl)propan-1-amine Hydrochloride

- Formula : C₉H₁₂Cl₃N

- Molecular Weight : 248.56 g/mol

- Key Differences : Substitutes the cyclohexyl group with a 3,4-dichlorophenyl ring , increasing lipophilicity and electron-withdrawing effects. The chlorine atoms may enhance metabolic stability but pose synthetic challenges due to toxicity .

Fluorinated Alkylamine Derivatives

2-Chloro-5-((4,4-difluorocyclohexyl)oxy)-N-methylpentan-1-amine

- Formula: C₁₂H₂₁ClF₂NO

- Molecular Weight : 276.75 g/mol

- Key Differences : Extends the alkyl chain to pentan-1-amine and adds a chloroether linkage. The difluorocyclohexyloxy group may influence receptor binding kinetics, as seen in serotonin receptor modulators .

Structural and Functional Analysis

Impact of Fluorine Substituents

- Conformational Rigidity : Fluorine’s small atomic radius minimizes steric hindrance, favoring a chair conformation in the cyclohexyl ring. This rigidity may enhance target selectivity in receptor interactions .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP* | Water Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | 211.69 | ~2.5 | >10 (hydrochloride salt) |

| 1-(2-Fluorophenyl)propan-1-amine HCl | 189.66 | ~2.0 | ~15 |

| (1R)-1-(3,4-Dichlorophenyl)propan-1-amine HCl | 248.56 | ~3.2 | <5 |

| (2S)-2-Amino-3-(4,4-DFCH)propanoic Acid HCl | 243.68 | ~1.8 | >20 |

*LogP estimated using fragment-based methods.

生物活性

1-(4,4-Difluorocyclohexyl)propan-1-amine;hydrochloride is a compound of increasing interest in biological and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and a comparative analysis with similar compounds.

Chemical Structure and Properties

IUPAC Name: this compound

Molecular Formula: C9H14ClF2N

Molecular Weight: 209.7 g/mol

CAS Number: 2728101-88-8

The compound features a cyclohexyl ring substituted with two fluorine atoms, which significantly influences its biological activity and interaction with biological targets.

This compound is believed to exert its biological effects through interaction with specific receptors and enzymes. The exact molecular targets are still under investigation, but initial studies suggest modulation of neurotransmitter systems, particularly those involved in mood regulation and cognitive functions. This modulation could be attributed to its structural similarity to known psychoactive compounds.

Biological Activity

Research has indicated that this compound may exhibit various biological activities:

- Neurotransmitter Modulation: Preliminary studies suggest potential effects on serotonin and dopamine pathways, which are critical in mood disorders and neurodegenerative diseases.

- Cellular Processes: It has been used in cellular assays to assess its impact on cell proliferation and apoptosis, indicating possible anti-cancer properties.

- Pharmacological Applications: The compound is being explored for its therapeutic potential in treating conditions such as depression and anxiety due to its ability to interact with central nervous system targets.

Case Study 1: Neuropharmacological Effects

A study conducted by researchers at the Royal Society of Chemistry investigated the neuropharmacological effects of this compound. The results indicated that the compound influenced serotonin receptor activity, leading to altered behavioral responses in animal models. These findings suggest a potential role in developing antidepressant therapies .

Case Study 2: Anticancer Activity

In another study published in a pharmacology journal, the compound was tested for its cytotoxic effects on various cancer cell lines. Results demonstrated significant inhibition of cell growth in breast cancer cells, highlighting its potential as an anticancer agent .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4,4-Difluorocyclohexylamine hydrochloride | Similar cyclohexyl structure | Limited research on CNS effects |

| 4,4-Difluorocyclohexanamine hydrochloride | Slight variations in amine structure | Potentially similar but less potent |

The distinct difluorocyclohexyl group in this compound enhances its binding affinity to certain receptors compared to these similar compounds.

常见问题

What are the common synthetic routes for 1-(4,4-difluorocyclohexyl)propan-1-amine hydrochloride, and how are reaction conditions optimized?

Level: Basic

Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Preparation of the 4,4-difluorocyclohexane moiety via fluorination of cyclohexanone derivatives using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor .

- Step 2: Propylamine chain introduction via nucleophilic substitution or reductive amination. For example, reacting 4,4-difluorocyclohexylmagnesium bromide with a propanenitrile intermediate, followed by reduction (e.g., LiAlH4) to form the amine .

- Step 3: Salt formation with HCl in anhydrous ether or ethanol to yield the hydrochloride salt .

Optimization: Reaction efficiency is improved by controlling temperature (0–5°C for fluorination), solvent polarity (e.g., THF for Grignard reactions), and stoichiometric ratios. Continuous flow reactors may enhance scalability and purity .

Which analytical techniques are critical for characterizing 1-(4,4-difluorocyclohexyl)propan-1-amine hydrochloride, and how are data interpreted?

Level: Basic

Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Identifies cyclohexyl proton environments (e.g., axial vs. equatorial H) and fluorination-induced shifts. The difluorocyclohexyl group shows distinct coupling patterns (e.g., J ~ 15 Hz for vicinal F-H interactions) .

- ¹⁹F NMR: Confirms the presence and position of fluorine atoms (δ ≈ -100 to -150 ppm for CF₂ groups) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected m/z ~ 222.1) and fragmentation patterns .

- Elemental Analysis: Ensures stoichiometric Cl⁻ content (theoretical ~14.5%) to confirm salt purity .

How does the 4,4-difluorocyclohexyl group influence the compound’s reactivity compared to non-fluorinated analogs?

Level: Advanced

Answer:

The CF₂ group:

- Electronic Effects: Electron-withdrawing fluorine atoms reduce amine basicity (pKa ~8–9 vs. ~10 for non-fluorinated analogs), impacting protonation and solubility in aqueous media .

- Steric Effects: Fluorine atoms increase steric bulk, potentially hindering nucleophilic attack at the amine center. This is observed in slower acylation or alkylation kinetics compared to cyclohexylpropanamine derivatives .

- Conformational Rigidity: The difluorocyclohexyl ring adopts a chair conformation, stabilizing specific transition states in stereoselective reactions .

What are the key applications of this compound in medicinal chemistry research?

Level: Advanced

Answer:

- CNS Drug Development: The fluorinated cyclohexyl group enhances blood-brain barrier penetration, making it a candidate for neuroactive agents (e.g., NMDA receptor modulators) .

- Structure-Activity Relationship (SAR) Studies: Used to probe fluorine’s role in target binding. For example, replacing CF₂ with CH₂ in lead compounds reduces affinity for σ-1 receptors by ~50% .

- Metabolic Stability: Fluorination slows hepatic degradation (CYP450-mediated oxidation), improving pharmacokinetic profiles in preclinical models .

How can computational methods aid in optimizing synthetic pathways or predicting biological activity?

Level: Advanced

Answer:

- Retrosynthetic Analysis: Tools like AI-driven platforms (e.g., Pistachio, Reaxys) suggest feasible routes by matching reaction templates to the target structure .

- Molecular Dynamics (MD): Simulates ligand-receptor interactions, predicting binding modes of the difluorocyclohexyl group with targets like ion channels .

- DFT Calculations: Models transition states for fluorination steps, identifying optimal catalysts (e.g., Pd/C for hydrogenation) .

What are the best practices for handling and storing this compound in laboratory settings?

Level: Basic

Answer:

- Storage: Store at -20°C in airtight, light-resistant containers to prevent hydrolysis or decomposition. Desiccate to avoid moisture absorption .

- Handling: Use inert atmospheres (N₂/Ar) during synthesis. For biological assays, prepare fresh solutions in degassed buffers (e.g., PBS, pH 7.4) to minimize oxidation .

- Safety: Follow GHS Category Xn (harmful) protocols: use fume hoods, nitrile gloves, and eye protection. Dispose via halogenated waste streams .

How can researchers resolve contradictions in reported synthetic yields or purity data?

Level: Advanced

Answer:

- Reproducibility Checks: Validate methods using peer-reviewed protocols (e.g., PubChem’s synthetic workflows) .

- Purity Assessment: Combine orthogonal techniques (HPLC with UV/ELSD detection, ¹H NMR) to quantify impurities. For example, residual solvents (e.g., THF) can skew yield calculations .

- Batch Analysis: Compare certificates of analysis (CoA) from suppliers (e.g., Enamine Ltd.) to identify lot-specific variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。